molecular formula C14H14N4O3 B2401404 1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2320465-21-0

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No.: B2401404
CAS No.: 2320465-21-0
M. Wt: 286.291
InChI Key: LXQWEIVZUSIGDH-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a benzodioxole ring, a triazole moiety, and an azetidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzodioxole ring system. The benzodioxole ring can be synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures . This intermediate is then reduced to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

The triazole moiety can be introduced via a click reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring. The final step involves the coupling of the triazole and azetidine rings with the benzodioxole intermediate under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and the coupling steps, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is unique due to the combination of the benzodioxole, triazole, and azetidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(11-1-2-12-13(5-11)21-9-20-12)17-6-10(7-17)8-18-4-3-15-16-18/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQWEIVZUSIGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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